molecular formula C5H7N3O2 B12868629 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide CAS No. 51985-96-7

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B12868629
CAS No.: 51985-96-7
M. Wt: 141.13 g/mol
InChI Key: FCYJNKPRMXCEEL-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring with a hydroxyl group at the 5-position, a methyl group at the 1-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-5-aminopyrazole with an appropriate carboxylating agent under controlled conditions. For instance, the reaction can be carried out using carbon dioxide in the presence of a base to form the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and carboxamide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2,7H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYJNKPRMXCEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256524
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51985-96-7
Record name 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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